![molecular formula C24H24N2O2S B13773805 2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate CAS No. 68310-89-4](/img/structure/B13773805.png)
2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate is an organic compound with the molecular formula C24H24N2O2S. It is known for its unique structural properties and applications in various scientific fields. This compound is often used in research due to its fluorescent properties and its ability to bind to specific biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate typically involves the reaction of 2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium chloride with benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazolium ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzothiazolium derivatives, while substitution reactions can produce a variety of substituted benzothiazolium compounds .
科学的研究の応用
2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of protein interactions and cellular imaging.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments for various industrial applications
作用機序
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate involves its ability to interact with specific molecular targets. The compound binds to proteins and other biomolecules, leading to changes in their fluorescence properties. This interaction is often used to study the structure and function of proteins and other biological molecules .
類似化合物との比較
Similar Compounds
2-[4-(Dimethylamino)phenyl]-benzothiazole: Similar in structure but lacks the benzoate group.
Thioflavin T: Another benzothiazolium compound used in amyloid fibril detection.
Benzothiazolium chloride derivatives: Various derivatives with different functional groups attached to the benzothiazolium ring.
Uniqueness
2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate is unique due to its specific structural features, which confer distinct fluorescent properties and binding affinities. These characteristics make it particularly useful in applications requiring high sensitivity and specificity .
特性
CAS番号 |
68310-89-4 |
|---|---|
分子式 |
C24H24N2O2S |
分子量 |
404.5 g/mol |
IUPAC名 |
4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline;benzoate |
InChI |
InChI=1S/C17H19N2S.C7H6O2/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3;8-7(9)6-4-2-1-3-5-6/h5-11H,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
InChIキー |
YLNRZMQISIVORD-UHFFFAOYSA-M |
正規SMILES |
CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C.C1=CC=C(C=C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


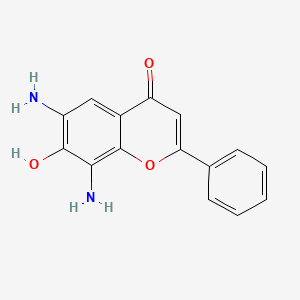
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)
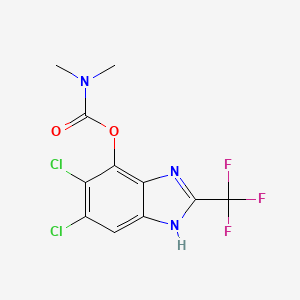
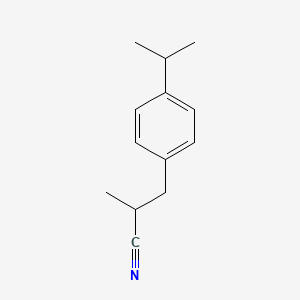

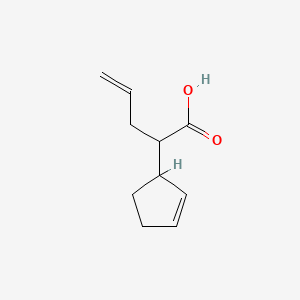
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
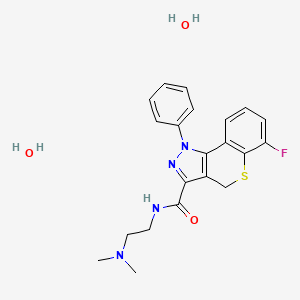
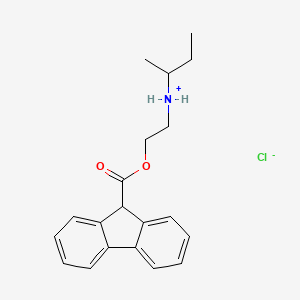
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
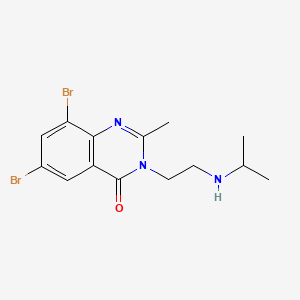
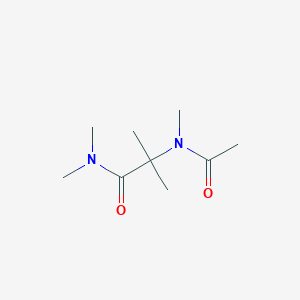
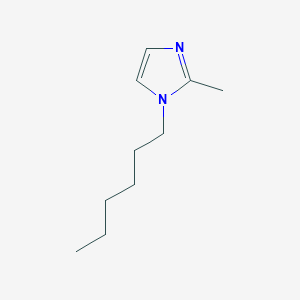
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
